molecular formula C7H11BrN2 B13610644 1-(4-Bromobutyl)-1h-pyrazole

1-(4-Bromobutyl)-1h-pyrazole

Cat. No.: B13610644
M. Wt: 203.08 g/mol
InChI Key: TYOMSANXFVCAMV-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromobutyl group attached to the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutyl)-1h-pyrazole can be synthesized through a multi-step process. One common method involves the alkylation of pyrazole with 1,4-dibromobutane. The reaction typically proceeds as follows:

    Starting Materials: Pyrazole and 1,4-dibromobutane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: Pyrazole is dissolved in DMF, and 1,4-dibromobutane is added along with potassium carbonate. The mixture is heated to reflux for several hours, allowing the alkylation to occur.

    Isolation: The product is then isolated by filtration, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutyl)-1h-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-azidobutyl)-1h-pyrazole, while oxidation with potassium permanganate could produce this compound oxide.

Scientific Research Applications

1-(4-Bromobutyl)-1h-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its bromobutyl and pyrazole moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

1-(4-Bromobutyl)-1h-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chlorobutyl)-1h-pyrazole: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(4-Bromobutyl)-1h-imidazole: Contains an imidazole ring instead of a pyrazole ring. The change in the heterocyclic core can significantly affect its chemical and biological properties.

    1-(4-Bromobutyl)-1h-pyrrole: Contains a pyrrole ring instead of a pyrazole ring. This compound may have different reactivity and applications due to the different electronic properties of the pyrrole ring.

The uniqueness of this compound lies in its specific combination of the bromobutyl group and the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

1-(4-bromobutyl)pyrazole

InChI

InChI=1S/C7H11BrN2/c8-4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6H2

InChI Key

TYOMSANXFVCAMV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCCBr

Origin of Product

United States

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